molecular formula C18H20ClNO2 B4990249 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide

Cat. No. B4990249
M. Wt: 317.8 g/mol
InChI Key: ROSJERVQYDABFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that has gained popularity in the scientific community for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in the production and release of growth hormone. This compound also increases the levels of insulin-like growth factor 1 (IGF-1), which is a key mediator of the growth-promoting effects of growth hormone.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density. It also has positive effects on lipid metabolism, glucose metabolism, and insulin sensitivity. In addition, this compound has been shown to improve sleep quality and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide in lab experiments is its ability to stimulate the release of growth hormone without affecting other hormones. This allows researchers to study the effects of growth hormone specifically, without the confounding effects of other hormones. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing.

Future Directions

There are many potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide. One area of focus could be its potential use in treating age-related muscle wasting and osteoporosis. Another area of focus could be its potential use in improving cognitive function and sleep quality. Additionally, more research could be done to investigate the long-term safety and efficacy of this compound. Finally, researchers could explore the use of this compound in combination with other therapies to maximize its potential benefits.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide can be synthesized through a multi-step process, starting with the reaction of 4-chloro-2-methylphenol with ethyl 3,4-dimethylbenzoate in the presence of a base to form 2-(4-chloro-2-methylphenoxy)benzoic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to form the final product, this compound.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential use in treating age-related muscle wasting, osteoporosis, and growth hormone deficiency. It has also been investigated for its potential use in improving cognitive function, sleep quality, and bone density. In clinical trials, this compound has been shown to increase lean body mass, decrease fat mass, and improve bone mineral density.

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-5-7-16(10-12(11)2)20-18(21)14(4)22-17-8-6-15(19)9-13(17)3/h5-10,14H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSJERVQYDABFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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